molecular formula C7H14N2O3 B13402167 N(5)-acetylornithine

N(5)-acetylornithine

Cat. No.: B13402167
M. Wt: 174.20 g/mol
InChI Key: SRXKAYJJGAAOBP-UHFFFAOYSA-N
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Description

N(5)-Acetylornithine, also known as Nδ-acetylornithine, is a crucial intermediate in the biosynthesis of the amino acid L-arginine from L-glutamic acid in bacteria . In the metabolic pathway, it is hydrolyzed by the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) to produce acetate and L-ornithine . Ornithine is not only a precursor for arginine but is also essential for polyamine synthesis, which is required for critical bacterial processes like DNA replication and cell division . Because this biosynthetic pathway is absent in humans, the ArgE enzyme, and by extension its substrate this compound, represents a promising and novel target for the development of new antibiotics aimed at combating multidrug-resistant bacteria, such as certain strains of E. coli . Beyond bacterial systems, Nδ-acetylornithine has been identified in the model plant Arabidopsis thaliana as a methyl jasmonate–inducible metabolite implicated in defense responses against insects like aphids and certain pathogens . This compound is supplied as a white to off-white solid powder with a molecular formula of C7H14N2O3 and a molecular weight of 174.2 g/mol . It is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-2-aminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKAYJJGAAOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways of N 5 Acetylornithine

De Novo Synthesis Routes

The de novo synthesis of N(5)-acetylornithine is intricately linked with the central metabolic pools of several key amino acids.

The carbon skeleton of this compound is primarily derived from L-glutamate through a series of enzymatic reactions. usda.govembopress.org However, the metabolic pathways of arginine and proline can also contribute to the ornithine pool, which is the direct precursor to this compound. nih.gov

Glutamate (B1630785): Glutamate is the primary starting material for the de novo synthesis of ornithine and, by extension, this compound. nih.govnih.gov In many organisms, the pathway begins with the N-acetylation of glutamate. nih.gov

Arginine: Arginine can be hydrolyzed by the enzyme arginase to produce L-ornithine and urea (B33335). nih.gov This L-ornithine can then enter the biosynthetic pathway, although this is often considered a catabolic route that feeds into the ornithine pool rather than a de novo synthesis pathway.

Proline: Proline can be converted to glutamate-γ-semialdehyde by proline dehydrogenase, which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). jianhaidulab.com P5C can then be converted to glutamate or serve as a precursor for ornithine synthesis via ornithine δ-aminotransferase. embopress.orgnih.gov

Stable isotope labeling experiments have demonstrated that Arg, Pro, and Glu can all be converted to ornithine, which is subsequently acetylated to produce N(δ)-acetylornithine. nih.govresearchgate.net

The synthesis of this compound from glutamate proceeds through a conserved sequence of acetylated intermediates. usda.govnih.gov This acetylation strategy is crucial for distinguishing the intermediates of arginine biosynthesis from those of proline biosynthesis. oup.com

The key steps and intermediates are as follows:

N-acetylglutamate (NAG): The pathway is initiated by the acetylation of L-glutamate, catalyzed by N-acetylglutamate synthase (NAGS), using acetyl-CoA as the acetyl donor. usda.gov

N-acetylglutamate-5-phosphate: NAG is then phosphorylated by N-acetylglutamate kinase (NAGK) to form N-acetylglutamate-5-phosphate. usda.gov

N-acetylglutamate-5-semialdehyde: This intermediate is formed by the reduction of N-acetylglutamate-5-phosphate, a reaction catalyzed by N-acetyl-γ-glutamyl-phosphate reductase. usda.gov

N(2)-acetyl-L-ornithine: Finally, N-acetylglutamate-5-semialdehyde is transaminated by N-acetylornithine aminotransferase (ACOAT), which transfers an amino group from glutamate to yield N(2)-acetyl-L-ornithine. oup.commdpi.com

Table 1: Key Intermediates and Enzymes in the De Novo Synthesis of this compound from Glutamate
StepPrecursorProduct (Intermediate)EnzymeEnzyme Commission (EC) Number
1L-Glutamate + Acetyl-CoAN-Acetyl-L-glutamate (NAG)N-Acetylglutamate synthase (NAGS)2.3.1.1
2N-Acetyl-L-glutamateN-Acetyl-L-glutamyl-5-phosphateN-Acetylglutamate kinase (NAGK)2.7.2.8
3N-Acetyl-L-glutamyl-5-phosphateN-Acetyl-L-glutamate-5-semialdehydeN-Acetyl-gamma-glutamyl-phosphate reductase1.2.1.38
4N-Acetyl-L-glutamate-5-semialdehydeN(2)-Acetyl-L-ornithineN-Acetylornithine aminotransferase (ACOAT)2.6.1.11

Precursor Utilization from Arginine, Proline, and Glutamate Metabolic Pools

Linear Pathway of L-Ornithine Biosynthesis via this compound

In some bacteria, particularly the Enterobacteriaceae, the synthesis of L-ornithine from this compound proceeds via a linear pathway. oup.comnih.gov This pathway is defined by the irreversible hydrolysis of the acetyl group from N-acetylornithine. oup.com

The key enzyme in this pathway is N-acetylornithine deacetylase (NAOD) , also known as acetylornithinase, which is encoded by the argE gene. marquette.edunih.gov This metallohydrolase catalyzes the following reaction:

N(5)-Acetyl-L-ornithine + H₂O → L-Ornithine + Acetate (B1210297) nih.gov

In the linear pathway, the acetyl group used in the initial step to protect the amino group is ultimately lost to the environment as acetate. oup.com This makes the pathway energetically less efficient than the cyclic alternative. The enzyme ArgE is essential for the viability of bacteria that rely on this pathway, such as Escherichia coli, making it a potential target for antibiotic development. nih.gov

Cyclic Pathway of L-Ornithine Biosynthesis Involving this compound

The cyclic pathway of L-ornithine biosynthesis is more widespread among prokaryotes and is also found in plants. oup.commdpi.com This pathway is characterized by the recycling of the acetyl group, making it a more energetically economical process. mdpi.com

The central enzyme in the cyclic pathway is ornithine acetyltransferase (OATase) , also known as N-acetylornithine:L-glutamate N-acetyltransferase, encoded by the argJ gene. jmb.or.krportlandpress.com This enzyme catalyzes a transacetylation reaction:

N(5)-Acetyl-L-ornithine + L-Glutamate ⇌ L-Ornithine + N-Acetyl-L-glutamate portlandpress.comuniprot.org

In this reaction, the acetyl group is transferred from this compound directly to a molecule of L-glutamate. This regenerates N-acetylglutamate, the first intermediate of the pathway, which can then be used for another round of ornithine synthesis. oup.com This recycling mechanism bypasses the need for the de novo synthesis of N-acetylglutamate from acetyl-CoA in each cycle, thus conserving energy. mdpi.com Some OATases are bifunctional and can also catalyze the initial synthesis of N-acetylglutamate from glutamate and acetyl-CoA, albeit with lower efficiency. researchgate.netresearchgate.net

Table 2: Comparison of Linear and Cyclic Pathways of L-Ornithine Biosynthesis
FeatureLinear PathwayCyclic Pathway
Key EnzymeN-Acetylornithine deacetylase (NAOD / ArgE)Ornithine acetyltransferase (OATase / ArgJ)
Reaction TypeHydrolysisTransacetylation
Fate of Acetyl GroupLost as acetateRecycled to form N-acetylglutamate
Energy EfficiencyLess efficientMore efficient (conserves acetyl-CoA)
Common OrganismsEnterobacteriaceae (e.g., E. coli)Most other bacteria (e.g., C. glutamicum, P. aeruginosa), plants, archaea

Comparative Biosynthetic Strategies Across Diverse Organisms

Different bacterial species have evolved distinct strategies for arginine biosynthesis, primarily differing in their method of converting this compound to ornithine.

Escherichia coli : As a member of the Enterobacteriaceae, E. coli exclusively utilizes the linear pathway for arginine biosynthesis. nih.gov The deacetylation of N(α)-acetyl-L-ornithine is catalyzed by the argE-encoded N-acetylornithine deacetylase (ArgE). marquette.edunih.gov This step is critical for bacterial proliferation, and the absence of ArgE renders the bacterium an arginine auxotroph. marquette.edu

Pseudomonas aeruginosa : In contrast to E. coli, P. aeruginosa employs the cyclic pathway . nih.gov It uses an ornithine acetyltransferase (OATase) to produce ornithine. oup.com Interestingly, the N2-acetylornithine 5-aminotransferase (ACOAT) in P. aeruginosa, the enzyme that forms N-acetylornithine, is induced by arginine and appears to play a dual role in both the biosynthesis and catabolism of arginine. nih.govasm.org

Klebsiella aerogenes : This bacterium, also known as Klebsiella pneumoniae, is closely related to E. coli and utilizes the linear pathway . It possesses two distinct N2-acetylornithine 5-aminotransferases (ACOAT) that are separable by chromatography. nih.govnih.gov One is involved in biosynthesis and is repressed by arginine, while the second is a catabolic enzyme induced by arginine or ornithine. nih.govnih.gov The synthesis of the catabolic ACOAT is also subject to catabolite repression and activation by glutamine synthetase. nih.gov

Corynebacterium glutamicum : This gram-positive bacterium is widely used for the industrial production of amino acids, including L-ornithine. jmb.or.kr It utilizes the cyclic pathway for ornithine biosynthesis, involving enzymes encoded by the argCJBD gene cluster. jmb.or.kr The key enzyme is a monofunctional ornithine acetyltransferase (ArgJ) that efficiently recycles the acetyl group from N-acetylornithine to glutamate. jmb.or.krnih.gov This pathway has been a major target for metabolic engineering to enhance L-ornithine production. researchgate.net

Table 3: Key Differentiating Enzymes in this compound Metabolism Across Selected Bacteria
BacteriumPathway TypeKey Enzyme for Ornithine FormationGeneReference
Escherichia coliLinearN-Acetylornithine deacetylaseargE nih.govmarquette.edu
Pseudomonas aeruginosaCyclicOrnithine acetyltransferaseargJ oup.comnih.gov
Klebsiella aerogenesLinearN-Acetylornithine deacetylaseargE nih.govnih.gov
Corynebacterium glutamicumCyclicOrnithine acetyltransferaseargJ jmb.or.krnih.gov

Fungal Systems: Saccharomyces cerevisiae

In the baker's yeast, Saccharomyces cerevisiae, this compound (also known as Nα-acetylornithine) is a key intermediate in the mitochondrial pathway for arginine biosynthesis. researchgate.netasm.orgmdpi.com The process begins with the conversion of glutamate and acetyl-CoA. asm.org The synthesis of this compound itself is the fourth step in this pathway, occurring within the mitochondrial matrix. researchgate.netuniprot.org

The enzyme responsible for this specific step is acetylornithine aminotransferase, encoded by the ARG8 gene. mdpi.comuniprot.orgoup.com This enzyme catalyzes the reversible transamination of N-acetylglutamate-γ-semialdehyde, using glutamate as the amino donor, to produce this compound. uniprot.org Subsequently, in what is known as a cyclic pathway, the enzyme N-acetylornithine acetyltransferase (encoded by ARG7) converts this compound to ornithine and regenerates N-acetylglutamate, thus recycling the acetyl group for the next round of synthesis. researchgate.netmdpi.com The ornithine produced is then transported to the cytosol for the final steps of arginine synthesis. researchgate.netmdpi.com An alternative route to an arginine intermediate can occur through proline catabolism, which can generate N-acetyl-L-glutamyl-5-semialdehyde, bypassing the initial steps of the main biosynthetic pathway. researchgate.netmdpi.comoup.com

Table 1: Key Enzymes in this compound Biosynthesis in Saccharomyces cerevisiae

Enzyme NameGeneSubstrate(s)Product(s)Cellular Location
Acetylornithine aminotransferaseARG8N-acetylglutamate-γ-semialdehyde, L-glutamateThis compound, α-ketoglutarateMitochondria
N-acetylornithine acetyltransferaseARG7This compound, L-glutamateL-ornithine, N-acetylglutamateMitochondria

Plant Systems: Arabidopsis thaliana and Nicotiana tabacum

In plants, the biosynthesis of arginine and its precursors, including this compound, is a well-regulated process crucial for nitrogen storage and metabolism. frontiersin.orgresearchgate.net For a long time, plants were believed to synthesize ornithine exclusively via a cyclic pathway similar to that in fungi, located within the plastids. researchgate.netnih.govoup.com This pathway utilizes N-acetylornithine:glutamate acetyltransferase (NAOGAcT) to recycle the acetyl group while producing ornithine from this compound. frontiersin.orgresearchgate.netuni-rostock.de

However, recent research has unveiled the existence of a linear pathway in plants as well. frontiersin.orgresearchgate.net In Arabidopsis thaliana, the gene At4g17830 has been identified to encode a functional N-acetylornithine deacetylase (NAOD), an enzyme that hydrolyzes this compound to ornithine and acetate. researchgate.netoup.comuniprot.org This discovery provides the first experimental proof that ornithine can be produced in Arabidopsis via a linear route. researchgate.net

The formation of this compound itself is the fourth step in the arginine biosynthesis pathway, catalyzed by N(2)-acetylornithine aminotransferase (ACOAT). nih.govoup.com In Arabidopsis, this enzyme is encoded by the TUMOR PRONE5 (TUP5) gene and is localized in the chloroplasts. nih.govoup.comnih.gov The TUP5 protein transfers an amino group from glutamate to N-acetyl-glutamate-5-semialdehyde, yielding this compound. nih.govoup.com

Furthermore, Arabidopsis can produce a different isomer, N(δ)-acetylornithine, which is not an intermediate in the main arginine pathway but rather a specialized metabolite. nih.gov This compound is synthesized from ornithine by the N-acetyltransferase NATA1 and its production is strongly induced by the plant hormone methyl jasmonate, suggesting a role in plant defense. nih.govresearchgate.net

In Nicotiana tabacum (tobacco), studies have also pointed towards the presence and regulation of enzymes involved in ornithine biosynthesis, including evidence for acetylornithine deacetylase activity, indicating that both cyclic and linear pathways may be relevant in this species as well. uni-rostock.deusda.govstring-db.orgportlandpress.com

Table 2: Enzymes Involved in this compound Metabolism in Arabidopsis thaliana

Enzyme NameGene (in A. thaliana)FunctionPathwayCellular Location
N(2)-acetylornithine aminotransferase (ACOAT)TUP5 (At2g27310)Synthesizes this compoundArginine BiosynthesisChloroplast
N-acetylornithine:glutamate acetyltransferase (NAOGAcT)At5g12000Converts this compound to ornithine (acetyl group recycled)Cyclic Arginine BiosynthesisPlastid
N-acetylornithine deacetylase (NAOD)At4g17830Converts this compound to ornithine (acetate released)Linear Arginine BiosynthesisCytosol
Ornithine N(δ)-acetyltransferaseNATA1 (At2g39030)Synthesizes N(δ)-acetylornithine from ornithineSpecialized Metabolism (Defense)Not specified

Archaeal Systems: Thermococcus kodakarensis

The biosynthetic pathways in archaea often present unique variations. The hyperthermophilic archaeon Thermococcus kodakarensis is auxotrophic for arginine, meaning it cannot synthesize it de novo and must acquire it from the environment. pnas.orgpnas.org This is supported by the absence of genes for key enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase in its genome. pnas.orgpnas.org

Despite its inability to produce arginine, the T. kodakarensis genome contains homologs for enzymes related to its biosynthesis, including N-acetylornithine aminotransferase (Acorn-AT). nih.govasm.org The organism has two genes, TK1211 and TK2101, annotated as class III aminotransferases, a family that includes Acorn-AT. asm.org While a complete pathway for this compound synthesis is not operational for arginine production, the presence of these enzymes suggests they may have alternative functions. For instance, some archaea possess a bifunctional ornithine acetyltransferase (argJ) that can be involved in both the first and fifth steps of arginine synthesis. researchgate.netresearchgate.net Additionally, a LysW-dependent enzyme system in T. kodakarensis, primarily for lysine (B10760008) biosynthesis, has been shown to be capable of converting glutamate to ornithine in vitro, indicating a potential, albeit unclear, route to ornithine. pnas.org

Interestingly, some bacteria and potentially archaea utilize a novel arginine biosynthetic pathway where this compound is a substrate for acetylornithine transcarbamylase, which converts it into N-acetylcitrulline. pnas.orgnih.govasm.org While T. kodakarensis itself relies on external arginine, the genetic remnants and related enzymatic capabilities within its genome point to a complex evolutionary history of amino acid metabolism. pnas.orgasm.org

Table 3: Relevant Enzymes in Thermococcus kodakarensis Related to this compound

Enzyme Family/HomologGene (in T. kodakarensis)Putative FunctionMetabolic Context
Class III AminotransferaseTK1211, TK2101Homologs of N-acetylornithine aminotransferaseUnclear in vivo function; organism is an arginine auxotroph
LysW-dependent system-Capable of converting glutamate to ornithine in vitroPrimarily involved in lysine biosynthesis

Mammalian Systems: Contribution to Arginine Production Pathways

In mammals, this compound does not play a significant role in the primary de novo synthesis of arginine. researchgate.netnih.gov The main pathway for endogenous arginine production is the intestinal-renal axis, where citrulline is synthesized in the small intestine and then converted to arginine in the kidneys. ontosight.ai

While this compound is not a central intermediate in this main pathway, its potential as a precursor to arginine has been explored. ontosight.ai By being converted to ornithine, it could theoretically enter the urea cycle and contribute to arginine pools. ontosight.ai This has led to research into its potential therapeutic applications, particularly for conditions like hyperammonemia, where boosting arginine levels could be beneficial. ontosight.ai

Enzymology of N 5 Acetylornithine Metabolism

Enzymes Catalyzing N(5)-Acetylornithine Synthesis

The formation of this compound is a key step in the arginine biosynthesis pathway, involving the transfer of an acetyl group and a subsequent transamination reaction.

N-Acetylglutamate Synthase (NAGS) and N-Acetylornithine:N-Acetylglutamate Acetyltransferase (NAOGAcT/ArgJ) in Acetyl Group Transfer

In the biosynthesis of arginine, the initial acetylation of glutamate (B1630785) is a crucial step. asm.org This is primarily catalyzed by N-acetylglutamate synthase (NAGS) , which uses acetyl-CoA and L-glutamate to produce N-acetyl-L-glutamate (NAG). wikipedia.orgmedscape.com This acetylation prevents the spontaneous cyclization of a downstream intermediate, thus channeling the molecule towards arginine synthesis instead of proline. asm.org

In many prokaryotes and lower eukaryotes, a "cyclic" pathway for arginine biosynthesis exists where the acetyl group is recycled. researchgate.netoup.com This recycling is mediated by N-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT) , also known as ornithine acetyltransferase (OAT) or ArgJ. researchgate.netportlandpress.com This enzyme efficiently transfers the acetyl group from N-acetylornithine to glutamate, which generates ornithine and regenerates N-acetylglutamate. researchgate.netportlandpress.com This allows the N-acetylglutamate to be reused in the pathway. researchgate.net

Some organisms possess a bifunctional ArgJ enzyme that can catalyze both the synthesis of N-acetylglutamate from acetyl-CoA and glutamate, and the transfer of the acetyl group from N-acetylornithine to glutamate. asm.orgmdpi.com The catalytic mechanism for N-acetyltransferases like NAGS can proceed via two proposed pathways: a two-step "ping-pong" mechanism involving an acetylated enzyme intermediate, or a one-step direct transfer. wikipedia.org Studies on NAGS from Neisseria gonorrhoeae support a one-step mechanism where the amino group of glutamate directly attacks the acetyl-CoA. wikipedia.org Ornithine acetyltransferases (OATs), on the other hand, are known to operate through a "ping-pong" mechanism. portlandpress.com In this process, a substrate binds and transfers its acetyl group to the enzyme, dissociates, and then the second substrate binds to accept the acetyl group. portlandpress.com

N(2)-Acetylornithine Aminotransferase (ACOAT/NAOAT/EC 2.6.1.11)

N(2)-Acetylornithine aminotransferase (ACOAT) , also known as N-acetylornithine-delta-transaminase, is a key enzyme in arginine metabolism. rcsb.orgwikipedia.orgnih.gov It catalyzes the transfer of an amino group from an amino acid to N-acetyl-L-glutamate 5-semialdehyde, resulting in the formation of N(2)-acetyl-L-ornithine. yeastgenome.orgoup.comebi.ac.uk This reaction is a critical step in the synthesis of N-acetylornithine from glutamate. researchgate.net

ACOAT belongs to the family of aminotransferases and, like other enzymes in this class, employs a "ping-pong" catalytic mechanism. mdpi.com This mechanism involves two half-reactions to complete a full transamination cycle. mdpi.com The reaction catalyzed by ACOAT is reversible. mdpi.comresearchgate.net The enzyme from Synechocystis sp. PCC6803 has been shown to function primarily as an N-acetylornithine aminotransferase. mdpi.comnih.gov Kinetic studies of this enzyme revealed that key amino acid residues, such as Lys280 and Asp251, are crucial for its catalytic activity. mdpi.comnih.gov Another residue, Glu223, is involved in substrate binding and acts as a switch between the two half-reactions of the catalytic cycle. mdpi.comresearchgate.net

N(2)-Acetylornithine aminotransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. rcsb.orgnih.govgenome.jp PLP, a derivative of vitamin B6, acts as a cofactor and is covalently bound to a lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine or Schiff base. mdpi.comuniprot.orguniprot.org This cofactor is essential for the enzyme's function in catalyzing the transamination reaction. genome.jpu-tokyo.ac.jp The PLP molecule facilitates the transfer of the amino group from the amino donor to the keto acid acceptor.

ACOAT exhibits specificity for its substrates. The enzyme from Klebsiella aerogenes shows activity with both N2-acetylornithine and ornithine, with K_m values of 1.1 mM and 5.4 mM, respectively. nih.gov The preferred amino acceptor for this enzyme is 2-ketoglutarate, with a K_m of 0.7 mM. nih.gov Similarly, the ACOAT from Pseudomonas aeruginosa can transaminate both N2-acetyl-L-ornithine and L-ornithine with 2-oxoglutarate, having K_m values of 1.1 mM and 10.0 mM for the amino donors, and 0.7 mM for 2-oxoglutarate. asm.org

The enzyme from Salmonella typhimurium demonstrates a much higher affinity for N-acetylornithine (K_m of 37 µM) compared to ornithine (K_m of 640 µM) at pH 9.5 and 25°C. nih.govuniprot.org This indicates a higher specificity for the acetylated substrate. nih.gov The ACOAT from Synechocystis sp. PCC6803 also functions primarily as an N-acetylornithine aminotransferase, with a lower specificity for ornithine and γ-aminobutyric acid. mdpi.com The K_m of this enzyme for N-acetylornithine is similar to that of the E. coli enzyme (0.15 mM). mdpi.com

Interactive Table: K_m Values for N(2)-Acetylornithine Aminotransferase (ACOAT) from Various Organisms

OrganismSubstrateK_m Value (mM)
Klebsiella aerogenesN2-acetylornithine1.1 nih.gov
Ornithine5.4 nih.gov
2-ketoglutarate0.7 nih.gov
Pseudomonas aeruginosaN2-acetyl-L-ornithine1.1 asm.org
L-ornithine10.0 asm.org
2-oxoglutarate0.7 asm.org
Salmonella typhimuriumN-acetylornithine0.037 nih.govuniprot.org
Ornithine0.64 uniprot.org
Synechocystis sp. PCC6803N-acetylornithine~0.15 mdpi.com
Pyridoxal 5′-Phosphate Dependence

Enzymes Responsible for this compound Catabolism

The breakdown of this compound is a crucial step for the generation of ornithine, a precursor for arginine and other metabolites. In many bacteria, this is achieved through a "linear" pathway characterized by the enzyme acetylornithinase (AO) , encoded by the argE gene. researchgate.net This enzyme hydrolyzes N-acetylornithine to produce ornithine and acetate (B1210297). researchgate.net

In plants, an enzyme with similarity to the bacterial N-acetylornithine deacetylase (NAOD) has been identified in Arabidopsis thaliana and is referred to as cysteinylglycine peptidase 1 (CGP1) . researchgate.netresearchgate.net This enzyme is involved in the cytosolic degradation of glutathione. researchgate.net However, recent studies have shown that the protein encoded by the At4g17830 gene in Arabidopsis does indeed function as an N-acetylornithine deacetylase, controlling ornithine biosynthesis through a linear pathway. oup.com

Another catabolic route involves the enzyme ornithine N-acetyltransferase (OATase) , encoded by the argJ gene, which is part of the "cyclic" arginine biosynthesis pathway. oup.com This enzyme transfers the acetyl group from N-acetylornithine to glutamate, yielding ornithine and N-acetylglutamate. oup.com

In some organisms, N(2)-acetylornithine 5-aminotransferase (ACOAT) can also play a catabolic role. For instance, in Klebsiella aerogenes and Pseudomonas aeruginosa, an inducible form of ACOAT is synthesized when arginine or ornithine is the sole carbon or nitrogen source, suggesting its involvement in the catabolism of these amino acids. nih.govasm.org

Furthermore, in Arabidopsis, Nδ-acetylornithine can be synthesized from arginine, proline, or glutamate, with ornithine as an intermediate. nih.gov The enzyme responsible for the final acetylation step is an ornithine Nδ-acetyltransferase . nih.gov The catabolism of Nδ-acetylornithine itself is also an active area of research. nih.gov

N-Acetylornithine Deacetylase (NAOD/ArgE/EC 3.5.1.16)

N-Acetylornithine deacetylase (NAOD), also known as ArgE and classified under EC number 3.5.1.16, is a hydrolase enzyme. wikipedia.org It is a key enzyme in the linear pathway of arginine biosynthesis found in various bacteria, including Escherichia coli. frontiersin.orgresearchgate.net The systematic name for this enzyme is N2-acetyl-L-ornithine amidohydrolase. wikipedia.orggenome.jp This enzyme is essential for bacterial proliferation as it is involved in the production of ornithine, a precursor for both arginine and polyamines, which are crucial for DNA replication and cell division. scialert.netmarquette.edu

Hydrolytic Mechanism and Product Formation (L-Ornithine and Acetate)

N-Acetylornithine deacetylase catalyzes the hydrolysis of the N-acetyl group from N(2)-acetyl-L-ornithine. uniprot.orguniprot.org This reaction requires a water molecule and results in the formation of two products: L-ornithine and acetate. wikipedia.orggenome.jp The reaction is as follows:

N(2)-acetyl-L-ornithine + H₂O ⇌ L-ornithine + acetate wikipedia.org

This hydrolytic cleavage of the amide bond is a critical step in making ornithine available for the subsequent steps of the arginine biosynthetic pathway. uniprot.orguniprot.org The enzyme is a metallohydrolase, typically containing a dinuclear metal center, often with zinc (Zn²⁺) or cobalt (Co²⁺) ions, which are crucial for its catalytic activity. scialert.netuniprot.orgacs.org Mechanistic studies have revealed the presence of two enzymatic groups that function as a general acid and a general base. acs.orgcapes.gov.br A single proton transfer is believed to occur in a partially rate-limiting step of the hydrolysis reaction. acs.orgcapes.gov.brnih.gov

Regulatory Aspects of Deacetylase Activity

The regulation of N-acetylornithine deacetylase activity is a part of the broader control of the arginine biosynthetic pathway. In organisms utilizing the linear pathway for arginine synthesis, the primary regulatory point is often the feedback inhibition of N-acetylglutamate synthase (NAGS), the first enzyme in the pathway, by the end-product, arginine. scialert.netnih.gov

Dual Roles of Enzymes in this compound Metabolism

Some enzymes involved in and around this compound metabolism exhibit dual functionality, contributing to more than one metabolic pathway.

A notable example is N-acetylornithine aminotransferase (NAcOATase) , encoded by the argD gene in E. coli. This enzyme has been shown to possess both N-acetylornithine aminotransferase and N-succinyl-L,L-diaminopimelate:α-ketoglutarate aminotransferase (DapATase) activity. acs.orgnih.gov This dual capability allows it to function in both arginine and lysine biosynthesis, catalyzing similar transamination reactions with different N-acylated substrates. acs.orgnih.gov

Another instance of dual functionality is seen with ornithine acetyltransferase (OAT) , the argJ gene product found in some bacteria like Bacillus stearothermophilus. nih.govmicrobiologyresearch.org This enzyme can catalyze both the synthesis of N-acetylglutamate from acetyl-CoA and glutamate, and the transfer of the acetyl group from N-acetylornithine to glutamate, thereby recycling the acetyl group in a cyclic version of the arginine biosynthetic pathway. microbiologyresearch.orgmdpi.com This bifunctionality makes a separate N-acetylglutamate synthase (argA) enzyme unnecessary in these organisms. nih.gov

In cyanobacteria, the enzyme encoded by the slr1022 gene from Synechocystis sp. PCC6803 has been reported to function as N-acetylornithine aminotransferase, γ-aminobutyric acid aminotransferase, and ornithine aminotransferase, highlighting its involvement in multiple metabolic pathways. mdpi.com

Structural Biology and Mechanistic Insights

The three-dimensional structure of N-acetylornithine deacetylase and its active site have been investigated to understand its catalytic mechanism.

Active Site Characterization and Residue Importance

N-Acetylornithine deacetylase (ArgE) is a metalloenzyme that typically contains a dinuclear metal center, which is essential for its catalytic activity. marquette.eduacs.org In the E. coli enzyme, this active site can bind two zinc (Zn²⁺) or cobalt (Co²⁺) ions per subunit. uniprot.org The addition of cobalt has been shown to increase the enzyme's activity significantly. acs.orgnih.govoup.com

Key amino acid residues that serve as ligands for these metal ions have been identified. Homology modeling and site-directed mutagenesis studies have pointed to the importance of specific histidine residues in coordinating the metal ions in the active site. For instance, in E. coli ArgE, His80 and His355 have been identified as active site ligands. nih.govdntb.gov.ua The mutation of these residues leads to a significant reduction or loss of enzymatic activity, confirming their critical role in catalysis. researchgate.net The pH dependence of the enzyme's kinetics suggests the involvement of an enzymatic general acid and a general base in the catalytic mechanism. capes.gov.brnih.gov

Enzyme Homology Modeling and Structural Comparisons

Due to the absence of a crystal structure for N-acetylornithine deacetylase from some organisms, homology modeling has been a valuable tool for gaining structural insights. The structure of the E. coli ArgE has been modeled based on the X-ray crystal structure of the related enzyme, N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae. oup.comnih.govdntb.gov.uaoup.com

Physiological and Regulatory Roles of N 5 Acetylornithine

Regulation of Arginine Biosynthesis and Metabolism

N(5)-acetylornithine is a crucial component in the synthesis of arginine, a versatile amino acid involved in protein synthesis, nitrogen storage, and the production of signaling molecules like nitric oxide. frontiersin.orgnih.gov The regulation of its biosynthesis is tightly controlled to meet cellular demands and maintain nitrogen balance.

Feedback Control Mechanisms and Gene Expression Regulation

The biosynthesis of arginine is subject to intricate feedback control mechanisms. In many organisms, the end-product, arginine, regulates its own production by inhibiting key enzymes in the pathway. frontiersin.org For instance, N-acetylglutamate synthase (NAGS), the enzyme catalyzing the first committed step, can be allosterically inhibited by arginine. frontiersin.org Similarly, N-acetylglutamate kinase (NAGK), the second enzyme in the pathway, is also a major site of feedback inhibition by arginine. frontiersin.orgresearchgate.net

Gene expression of the enzymes involved in arginine biosynthesis is also tightly regulated. Studies in various organisms, including plants and bacteria, have shown that the expression of genes encoding enzymes like N-acetylglutamate synthase (NAGS), N-acetylglutamate kinase (NAGK), and N-acetylornithine deacetylase (NAOD) is coordinately regulated in response to changes in arginine demand. researchgate.netmdpi.com For example, in Pseudomonas aeruginosa, the enzyme N2-acetylornithine 5-aminotransferase (ACOAT) is induced by arginine, indicating its dual role in both biosynthesis and catabolism. asm.org In Arabidopsis thaliana, the expression of the TUP5 gene, which encodes an acetylornithine aminotransferase, is positively regulated by light. nih.gov

Enzyme Regulator Effect Organism/System
N-acetylglutamate synthase (NAGS)ArginineFeedback inhibitionProkaryotes, Plants
N-acetylglutamate kinase (NAGK)ArginineFeedback inhibitionPlants
N2-acetylornithine 5-aminotransferase (ACOAT)ArginineInductionPseudomonas aeruginosa
TUP5 (acetylornithine aminotransferase)LightPositive regulation of expressionArabidopsis thaliana

Interplay with Cellular Nitrogen Homeostasis and Nutritional Status

The regulation of arginine biosynthesis is integrated with central nitrogen metabolism. In plants, the PII signaling protein, a sensor of cellular nitrogen and carbon status, interacts with and regulates the activity of N-acetylglutamate kinase (NAGK). frontiersin.orgscienceopen.com This interaction is influenced by the levels of key metabolites like α-ketoglutarate, which signals low nitrogen availability, and glutamate (B1630785). frontiersin.org This ensures that the flow through the arginine biosynthetic pathway is attuned to the cell's energy and nitrogen assimilation capacity. frontiersin.org In cyanobacteria, the interaction between the PII protein and NAGK subjects the arginine pathway to global carbon/nitrogen control. scienceopen.com

Involvement in the Urea (B33335) Cycle and Nitrogen Detoxification

The urea cycle, also known as the ornithine cycle, is a critical metabolic pathway that converts toxic ammonia (B1221849) into the less toxic compound urea, which is then excreted. libretexts.orgslideshare.netwikipedia.org this compound plays an indirect but important role in this process by contributing to the pool of ornithine, a key intermediate in the cycle.

Contribution to the Ornithine Pool within the Urea Cycle

This compound serves as a precursor for ornithine. ontosight.ainih.gov In organisms that utilize the linear pathway of arginine biosynthesis, this compound is deacetylated by the enzyme N-acetylornithine deacetylase (AODA) to produce ornithine and acetate (B1210297). scialert.netoup.com This ornithine can then enter the urea cycle. Within the cycle, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase. libretexts.orgnih.gov The cycle proceeds through several more steps, ultimately regenerating ornithine and producing urea. libretexts.org While this compound is considered a minor component in human blood plasma, its conversion to ornithine highlights its connection to this vital detoxification pathway. nih.gov

Role in Ammonia Detoxification Pathways

The primary function of the urea cycle is the detoxification of ammonia, a toxic byproduct of amino acid catabolism. libretexts.orgcreative-proteomics.comslideshare.net Elevated ammonia levels can lead to severe health issues, including neurological damage. ontosight.aimedlink.com By contributing to the ornithine pool, this compound indirectly supports the continuous operation of the urea cycle and, consequently, the efficient removal of ammonia from the body. researchgate.netontosight.ai The conversion of ammonia to urea is an energy-dependent process that primarily occurs in the liver. slideshare.netwikipedia.org

Link to Polyamine Biosynthesis Pathways

Polyamines are small, positively charged molecules that are essential for various cellular processes, including cell growth, differentiation, and stress responses. mpg.de Ornithine, derived from this compound, is a direct precursor for the biosynthesis of polyamines such as putrescine, spermidine (B129725), and spermine. nih.govoup.com

In plants, for example, ornithine is a crucial intermediate for the production of polyamines, which are important reserves of assimilated nitrogen. oup.com The regulation of ornithine levels, and by extension this compound metabolism, can therefore influence the downstream synthesis of polyamines. oup.comresearchgate.net Research in Arabidopsis thaliana has shown that mutations affecting N-acetylornithine deacetylase lead to altered levels of both ornithine and polyamines, indicating a direct link between this compound metabolism and polyamine homeostasis. oup.comresearchgate.net This connection underscores the broader physiological significance of this compound, extending its role beyond simple amino acid biosynthesis to the regulation of critical developmental and stress-related pathways. researchgate.net

Ornithine as a Central Precursor for Putrescine, Spermidine, and Spermine

Ornithine occupies a pivotal branch point in cellular metabolism. It serves as the direct and indispensable precursor for the biosynthesis of polyamines—a class of small, polycationic molecules essential for a multitude of fundamental cellular functions. The synthesis cascade is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine into putrescine. This step is widely regarded as the first committed and rate-limiting reaction in polyamine biosynthesis in many organisms.

Following its formation, putrescine is sequentially converted into the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine. These polyamines are critically involved in:

Cell growth and proliferation

Regulation of gene expression

Stabilization of nucleic acids (DNA and RNA) and membranes

Ion channel modulation

Given that the availability of the ornithine substrate directly governs the activity of the ODC enzyme, any metabolic process that influences the intracellular concentration of free ornithine will consequently impact the rate of polyamine production.

Indirect Effects of this compound Levels on Polyamine Accumulation

This compound does not directly participate in the polyamine synthesis pathway. Instead, its regulatory function is indirect, acting as a metabolic buffer or sink for the free ornithine pool. The synthesis of this compound from ornithine, catalyzed by ornithine N-acetyltransferase, effectively sequesters ornithine, making it unavailable for the ornithine decarboxylase (ODC) enzyme.

This mechanism provides a sophisticated layer of metabolic control:

High this compound Synthesis: When cellular conditions favor the acetylation of ornithine, the pool of free ornithine is depleted. This substrate limitation leads to a reduction in ODC activity and, consequently, a decrease in the accumulation of putrescine and other downstream polyamines.

High this compound Degradation: Conversely, the deacetylation of this compound back to ornithine by acetylornithine deacetylase releases ornithine, replenishing the substrate pool for ODC. This can lead to an enhanced rate of polyamine synthesis, particularly under conditions where rapid cell growth is required.

Therefore, the dynamic balance between the synthesis and degradation of this compound serves as a crucial regulatory node that indirectly controls the flux into the polyamine biosynthetic pathway by modulating substrate availability.

Table 1: Interactive Data on the Indirect Regulation of Polyamine Synthesis by this compound
Metabolic ConditionRelative this compound LevelAvailable Free Ornithine PoolConsequent Effect on Polyamine (Putrescine) Synthesis
Baseline / Homeostasis NormalNormalNormal Rate
Conditions Favoring Ornithine Sequestration ElevatedReducedDecreased Rate
Conditions Favoring Ornithine Release ReducedElevatedIncreased Rate

Role in Organismal Stress Responses and Defensive Functions

This compound is not merely a passive metabolic intermediate; its levels are actively modulated in response to various biotic and abiotic stressors across different kingdoms of life, highlighting its role in adaptation and defense.

Plant Defense against Herbivores and Pathogens: Jasmonate and Abscisic Acid Induction

In plants, this compound metabolism is tightly integrated into sophisticated defense signaling networks. Upon attack by insect herbivores or infection by pathogens, plants mount a defensive response orchestrated by key phytohormones, primarily jasmonic acid (jasmonate, JA) and abscisic acid (ABA).

Research findings have demonstrated that these signaling molecules directly induce the accumulation of this compound. For instance, studies on Nicotiana attenuata have shown that simulated herbivory leads to a significant, JA-dependent increase in this compound levels. This accumulation is part of a broader metabolic reprogramming strategy. By channeling ornithine into this compound, the plant can redirect metabolic flux away from primary growth processes (like polyamine synthesis) and towards the production of specialized defensive compounds or to bolster stress tolerance mechanisms linked to arginine and proline metabolism. The induction by ABA also suggests a role in mediating responses to abiotic stresses like drought, where proline accumulation is a key protective strategy.

Table 2: Interactive Data on this compound Accumulation in Plant Stress Responses
Organism / Model SystemStress StimulusKey Hormonal Mediator(s)Observed Change in this compound LevelsReference(s)
Nicotiana attenuata Simulated HerbivoryJasmonic Acid (JA)Significant Accumulation,
Arabidopsis thaliana Pathogen InfectionJasmonic Acid (JA)Upregulation of Synthetic Pathway Genes
General Plant Response Drought / Osmotic StressAbscisic Acid (ABA)Accumulation

Microbial Adaptation to Environmental Cues and Pathogenesis

In microorganisms, the pathway involving this compound is fundamental for both survival in challenging environments and for virulence during host infection. This compound is a central intermediate in the de novo biosynthesis of arginine from glutamate.

For many pathogenic bacteria, the ability to synthesize their own arginine is a critical virulence factor. Within the nutrient-limited environment of a host, synthesizing essential amino acids de novo is paramount for survival and proliferation. Consequently, the enzymes responsible for producing and consuming this compound are essential for pathogenesis and represent potential targets for antimicrobial strategies.

Furthermore, arginine metabolism, which is linked to this compound, plays a role in microbial adaptation to environmental stress. For example, the arginine deiminase (ADI) pathway can help bacteria resist acidic conditions by producing ammonia, which raises the intracellular pH. The regulation of arginine biosynthesis, where this compound is a key node, is therefore crucial for adapting to environmental cues and maintaining metabolic homeostasis.

Crosstalk with Other Metabolic Pathways

The metabolic significance of this compound is underscored by its position at the crossroads of major amino acid metabolic networks, particularly the interconnected pathways of arginine and proline.

Arginine-Proline Metabolic Interconnections

Arginine, ornithine, and proline metabolism are tightly interwoven, with ornithine serving as a common intermediate. This compound plays a critical regulatory role in directing the metabolic flux between these amino acids.

The key connections are as follows:

Arginine to Ornithine: Arginase hydrolyzes arginine to produce ornithine and urea.

Ornithine to Proline: Ornithine is converted by ornithine aminotransferase (OAT) to glutamate-semialdehyde, which spontaneously cyclizes to form Pyrroline-5-carboxylate (P5C). P5C is then reduced to proline.

Ornithine to Arginine: In the de novo synthesis pathway, ornithine is a precursor to arginine. The cyclic version of this pathway in microbes and plants involves the acetylation of glutamate, which is eventually converted to this compound, then to N-acetylornithine, and onward to arginine.

The concentration of this compound acts as a sensor and regulator of this network. High levels of this compound signal a commitment of carbon and nitrogen skeletons towards arginine biosynthesis. Conversely, low activity in this pathway frees up the common precursor, ornithine, making it available for conversion into proline (often required for osmotic stress response) or putrescine (for growth). This crosstalk ensures that the cell can dynamically allocate resources based on its physiological state and environmental demands.

Table 3: Interactive Data on Metabolic Flux Regulation by this compound
Cellular State / DemandThis compound Flux (Synthesis/Degradation)Primary Metabolic Pathway Favored
High Nitrogen Availability / Arginine Storage Synthesis is favoredDe novo Arginine Biosynthesis
Osmotic Stress (e.g., Drought, Salinity) Synthesis is reduced, freeing up OrnithineProline Biosynthesis (via Ornithine Aminotransferase)
Rapid Cell Division / Growth Flux is balanced to provide Ornithine substratePolyamine Biosynthesis (via Ornithine Decarboxylase)

Glutamate Metabolism Linkages

This compound is a critical intermediate that directly links to the metabolic pathways of glutamate, primarily through its role in the biosynthesis of arginine. In many organisms, the synthesis of ornithine, a direct precursor to arginine, begins with the amino acid glutamate. The involvement of this compound is part of a cyclic pathway designed to conserve the acetyl group used in the initial steps of the synthesis.

The process commences with the acetylation of glutamate by N-acetylglutamate synthase (NAGS) to form N-acetylglutamate. Following a series of reactions involving phosphorylation and reduction, N-acetylglutamate-5-semialdehyde is produced. frontiersin.org At this juncture, a key transamination reaction occurs, catalyzed by N-acetylornithine aminotransferase (NAOAT). This enzyme facilitates the transfer of an amino group from a second molecule of glutamate to N-acetylglutamate-5-semialdehyde, resulting in the formation of this compound. frontiersin.org

The final step in the cyclic portion of this pathway involves the enzyme N-acetylornithine-glutamate acetyltransferase (NAOGAcT). This enzyme transfers the acetyl group from this compound back to a glutamate molecule, which regenerates N-acetylglutamate for another round of synthesis and releases ornithine. frontiersin.org This cyclical process ensures that glutamate is continuously channeled into ornithine production. In some organisms, a linear pathway exists where N-acetylornithine is hydrolyzed by N-acetylornithine deacetylase (NAOD) to produce ornithine and acetate, though the cyclic pathway is more common in plants and certain bacteria. frontiersin.orgoup.com

The table below summarizes the key enzymatic reactions that connect this compound to glutamate metabolism.

EnzymeSubstratesProductsMetabolic Role
N-Acetylornithine Aminotransferase (NAOAT) N-acetylglutamate-5-semialdehyde, L-GlutamateThis compound, α-KetoglutarateTransfers an amino group from glutamate to form this compound. frontiersin.orgmdpi.com
N-Acetylornithine-Glutamate Acetyltransferase (NAOGAcT) This compound, L-GlutamateL-Ornithine, N-acetyl-L-glutamateRecycles the acetyl group back to glutamate, producing ornithine. frontiersin.orgmetabolomicsworkbench.org
N-Acetylornithine Deacetylase (NAOD) This compound, WaterL-Ornithine, AcetateHydrolyzes this compound in the linear pathway of ornithine synthesis. frontiersin.orgoup.com

Relationship with 2-Oxocarboxylic Acid Metabolism

The metabolism of this compound is intrinsically linked to 2-oxocarboxylic acid metabolism, a central hub in cellular metabolic networks. This connection is primarily established through the transamination reactions required for its synthesis and conversion. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database explicitly includes this compound in the metabolic pathway designated as "2-Oxocarboxylic acid metabolism". metabolomicsworkbench.org

The key enzyme mediating this link is N-acetylornithine aminotransferase (NAOAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. mdpi.comresearchgate.net This aminotransferase catalyzes the reversible transfer of an amino group to or from this compound. In the biosynthetic direction, NAOAT utilizes an amino acid, typically glutamate, as the amino donor. However, the reaction simultaneously involves a 2-oxocarboxylic acid as the amino group acceptor.

Specifically, the synthesis of this compound from N-acetylglutamate-5-semialdehyde requires glutamate as the amino donor, which in the process is converted to α-ketoglutarate (also known as 2-oxoglutarate), a quintessential 2-oxocarboxylic acid. ebi.ac.uk The reaction is:

N-acetylglutamate-5-semialdehyde + L-Glutamate ⇌ this compound + α-Ketoglutarate

This reaction directly ties the this compound pool to the cellular levels of α-ketoglutarate, a key intermediate in the citric acid cycle and a central molecule in carbon and nitrogen metabolism. mdpi.com The reversible nature of this reaction means that this compound can also serve as an amino donor for the synthesis of glutamate from α-ketoglutarate, further integrating its metabolism with that of 2-oxocarboxylic acids. ecmdb.ca

The table below details the core reaction linking this compound to the 2-oxocarboxylic acid pool.

EnzymeReactantsProductsMetabolic Significance
N-Acetylornithine Aminotransferase (NAOAT) This compound, α-KetoglutarateN-acetyl-L-glutamate 5-semialdehyde, L-GlutamateInterconverts this compound and a key 2-oxocarboxylic acid (α-ketoglutarate), linking arginine biosynthesis to central carbon and nitrogen metabolism. ebi.ac.ukecmdb.ca

Advanced Methodologies for N 5 Acetylornithine Research

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling and metabolic flux analysis are powerful techniques used to trace the metabolic fate of N(5)-acetylornithine and understand its role within complex biochemical networks. These methods provide quantitative insights into the rates of metabolic reactions, or fluxes, which are not attainable by simply measuring metabolite concentrations.

Stable Isotope Tracing with [U-13C] Labeled Precursors

Stable isotope tracing is a key technique for elucidating the biosynthetic pathways of this compound. By supplying cells or organisms with precursors uniformly labeled with carbon-13 ([U-13C]), researchers can track the incorporation of the heavy isotope into downstream metabolites. For instance, [U-13C] L-arginine, [U-13C] L-proline, and [U-13C] L-glutamate have been used to demonstrate their roles as precursors in the synthesis of this compound. nih.gov When these labeled amino acids are introduced into a biological system, such as Arabidopsis leaves, the resulting this compound becomes labeled with 13C, which can be detected by mass spectrometry. nih.gov This approach allows for the unambiguous identification of metabolic pathways and the relative contributions of different precursors to this compound synthesis.

The principle of stable isotope tracing relies on the fact that organisms treat isotopically labeled molecules, such as those containing 13C, nearly identically to their unlabeled counterparts. biorxiv.org This allows the labeled atoms to act as tracers, revealing the flow of atoms through metabolic pathways. biorxiv.org The analysis of mass isotopomer distributions in metabolites provides detailed information about the activity of various pathways. For example, the incorporation of 13C from labeled glucose or glutamine into the tricarboxylic acid (TCA) cycle intermediates can reveal the relative activities of glycolysis and glutaminolysis. nih.gov

Metabolic flux analysis (MFA) takes this a step further by using the isotopic labeling data to calculate the rates of intracellular metabolic reactions. nih.govnih.gov MFA relies on the principle that at an isotopic steady state, the labeling pattern of a metabolite is determined by the fluxes of the reactions that produce it. nih.gov This allows for the quantification of pathway usage and the identification of metabolic bottlenecks or rerouting in response to genetic or environmental changes. It's crucial to ensure that the system has reached an isotopic steady state, which can be confirmed by measuring labeling patterns at multiple time points. d-nb.info

Application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable analytical techniques for the detection and quantification of this compound and related metabolites in biological samples. researchgate.netwikipedia.orgwikipedia.org These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. wikipedia.orgdrawellanalytical.com For non-volatile compounds like this compound, derivatization is typically required to increase their volatility before GC analysis. GC-MS has been successfully used to analyze this compound in plant extracts. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer then ionizes the separated compounds and measures their mass-to-charge ratio, allowing for their identification and quantification. wikipedia.org GC-MS is considered a "gold standard" for the specific identification of substances due to its high specificity. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in their native state, without the need for derivatization. wikipedia.org LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This technique is widely used in metabolomics for its broad coverage of a wide range of chemicals. wikipedia.org In LC-MS/MS, a precursor ion corresponding to the mass of this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification, even in complex biological matrices. mdpi.com LC-MS has been used to analyze the products of enzymatic reactions involving N-acetylornithine, such as the formation of N-acetylcitrulline. nih.govresearchgate.net

Comparison of GC-MS and LC-MS/MS for this compound Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
PrincipleSeparates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. wikipedia.orgSeparates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. wikipedia.org
Sample VolatilityRequires analytes to be volatile or rendered volatile through derivatization. wikipedia.orgSuitable for non-volatile and thermally labile compounds without derivatization. wikipedia.org
Application to this compoundUsed for analysis after derivatization. researchgate.netWidely used for direct analysis in complex biological samples. nih.govresearchgate.net
Sensitivity & SelectivityHigh sensitivity and specificity, often considered a "gold standard" for identification. wikipedia.orgVery high sensitivity and selectivity, especially with tandem MS (MS/MS) for quantification. wikipedia.orgmdpi.com

Enzymatic Activity Assays and Kinetic Characterization

Understanding the enzymes that metabolize this compound is crucial for elucidating its biological function. Enzymatic activity assays and kinetic characterization provide essential data on reaction rates, substrate specificity, and enzyme mechanisms.

Spectrophotometric and Radiometric Assay Techniques

Spectrophotometric assays are a common and convenient method for continuously monitoring enzyme activity by measuring changes in light absorbance. For enzymes involved in this compound metabolism, such as N-acetyl-L-ornithine deacetylase (ArgE), activity can be monitored by observing the cleavage of the peptide bond. This results in a decrease in absorbance at 214 nm. nih.gov This continuous assay allows for the determination of kinetic parameters like K_m and k_cat. oup.com However, a limitation of this method is potential interference from compounds that also absorb in the UV region. osti.gov To overcome this, alternative spectrophotometric assays have been developed. For example, a ninhydrin-based discontinuous assay can be used, which is not affected by UV-absorbing compounds. nih.govosti.gov Another approach involves coupling the enzymatic reaction to one or more auxiliary enzymes that produce a chromogenic product. rhea-db.org

Radiometric assays offer high sensitivity and are particularly useful when a direct spectrophotometric method is not available. These assays typically involve using a radiolabeled substrate and measuring the formation of a radiolabeled product. For instance, the activity of ornithine decarboxylase, an enzyme related to ornithine metabolism, can be measured by the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine. frontiersin.org Similarly, arginase activity has been determined in a radiometric assay. researchgate.net While highly sensitive, radiometric assays are discontinuous and require specialized handling and disposal of radioactive materials.

Enzymatic Assay Techniques for this compound-Related Enzymes
Assay TypePrincipleAdvantagesDisadvantagesExample Application
Spectrophotometric (Direct)Measures the change in absorbance of a substrate or product at a specific wavelength. nih.govContinuous, real-time monitoring of enzyme activity. nih.govPotential for interference from other absorbing compounds. osti.govMonitoring N-acetyl-L-ornithine deacetylase activity at 214 nm. nih.govoup.com
Spectrophotometric (Coupled)Links the primary enzymatic reaction to a secondary reaction that produces a colored or UV-absorbing product. rhea-db.orgAllows for continuous monitoring of enzymes that do not have a direct spectrophotometric signal.Requires careful optimization of coupling enzyme concentrations and conditions.Assaying N-acetylglutamate synthase by coupling its reaction to subsequent enzymes. rhea-db.org
RadiometricUses a radiolabeled substrate and measures the radioactivity of the product. frontiersin.orgHigh sensitivity, suitable for low enzyme activities. frontiersin.orgDiscontinuous, requires handling of radioactive materials.Measuring ornithine decarboxylase activity by release of ¹⁴CO₂. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. libretexts.org It can be used to monitor enzymatic reactions in real-time by observing the disappearance of substrate signals and the appearance of product signals. mdpi.commagritek.com For example, ¹H-NMR spectroscopy has been used to confirm the hydrolysis of N-acetylornithine to ornithine and acetic acid by N-acetylornithine deacetylase. oup.com The chemical shifts of specific protons in the substrate and product are distinct, allowing for their unambiguous identification and quantification over time. oup.com This method is particularly valuable as it can identify all NMR-active components in the reaction mixture simultaneously without the need for labels or separation. rptu.de

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are essential for identifying the genes encoding enzymes involved in this compound metabolism and for understanding their physiological roles. By manipulating the expression of these genes, researchers can study the resulting changes in this compound levels and the associated phenotypic effects.

For example, in Arabidopsis thaliana, the gene At4g17830 was identified as encoding an N-acetylornithine deacetylase (NAOD). oup.com Silencing this gene or using mutant plants (atnaod) resulted in an altered reproductive phenotype and changes in the levels of ornithine and polyamines, directly linking the gene to ornithine biosynthesis. oup.com Similarly, in the cyanobacterium Synechocystis sp. PCC6803, the slr1022 gene was shown to encode an N-acetylornithine aminotransferase. mdpi.com Site-directed mutagenesis was used to create variants of this enzyme, and subsequent kinetic analysis of these mutants helped to identify key amino acid residues, such as Lys280 and Asp251, that are critical for its catalytic activity. mdpi.com These approaches, which combine genetic manipulation with biochemical analysis, are crucial for a comprehensive understanding of the function of this compound and its metabolic pathways in various organisms.

Gene Silencing, Knockout, and Overexpression Studies

Genetic manipulation techniques such as gene silencing, knockout, and overexpression have been instrumental in defining the function of enzymes that metabolize this compound. These studies involve the targeted inactivation or enhanced expression of genes encoding these enzymes to observe the resulting phenotypic and metabolic changes.

In the opportunistic pathogen Aspergillus fumigatus, the inactivation of the argJ gene, which encodes the bifunctional acetylglutamate synthase/ornithine acetyltransferase, results in arginine auxotrophy. mdpi.com This highlights the essential role of the enzyme that produces N-acetylornithine in the arginine biosynthesis pathway. mdpi.com Knockout of the argJ gene, which is crucial for mitochondrial ornithine biosynthesis, also led to a significant decrease in siderophore production when arginine was limited, indicating a direct link between the N-acetylornithine pathway and virulence-related processes. mdpi.com

In the context of plant biology, studies in Arabidopsis thaliana have focused on the enzyme N-acetyl-L-ornithine deacetylase (NAOD), which catalyzes the conversion of N-acetylornithine to ornithine. oup.com Silencing the gene for NAOD (AtNAOD) or creating knockout mutants (atnaod) resulted in an impaired reproductive phenotype. oup.comresearchgate.net These mutant plants exhibited lower levels of ornithine and higher levels of N-acetylornithine in their flowers compared to wild-type plants, directly demonstrating the in vivo function of AtNAOD in ornithine biosynthesis via a linear pathway. oup.com

Conversely, overexpression studies have also yielded significant insights. In Entamoeba histolytica, overexpression of N-acetylornithine deacetylase (NAOD) led to a notable increase in putrescine production and enhanced adaptation to nitrosative stress. researchgate.net This suggests a role for the N-acetylornithine metabolic pathway in stress response. researchgate.net Similarly, overexpressing a tomato N-acetyl-L-glutamate synthase gene in Arabidopsis thaliana resulted in high levels of ornithine, a downstream product of this compound deacetylation, and conferred increased tolerance to salt and drought stresses. oup.comnih.gov

The table below summarizes key findings from gene manipulation studies targeting enzymes involved in this compound metabolism.

OrganismGene ManipulatedEnzymeEffect of ManipulationKey Finding
Aspergillus fumigatus argJ (knockout)Acetylglutamate synthase/Ornithine acetyltransferaseArginine auxotrophy, decreased siderophore productionArgJ is essential for arginine biosynthesis and virulence. mdpi.com
Arabidopsis thaliana AtNAOD (silencing/knockout)N-acetylornithine deacetylaseImpaired reproductive phenotype, decreased ornithine, increased N-acetylornithineAtNAOD functions in a linear ornithine biosynthetic pathway. oup.com
Entamoeba histolytica NAOD (overexpression)N-acetylornithine deacetylaseIncreased putrescine, better adaptation to nitrosative stressNAOD is involved in stress adaptation. researchgate.net
Arabidopsis thaliana SlNAGS1 (overexpression)N-acetyl-L-glutamate synthaseHigh ornithine levels, increased salt and drought toleranceEnhancing the pathway upstream of this compound can improve stress tolerance. oup.comnih.gov

Mutational Analysis of Enzyme Active Sites and Regulatory Regions

Mutational analysis is a powerful tool for dissecting the structure-function relationships of enzymes. By making specific amino acid substitutions in the active site or regulatory regions, researchers can identify critical residues for substrate binding and catalysis.

Studies on ornithine acetyltransferase (OAT), which can utilize this compound, have identified several catalytically essential amino acids through mutational analysis. researchgate.net For the bifunctional OAT from Bacillus stearothermophilus, site-directed mutagenesis identified Trp-11, Asp-66, Thr-152, Thr-170, Arg-180, and Asp-183 as crucial for its catalytic activity. researchgate.net Kinetic analysis of these mutants helped to define the specific function of each residue in substrate specificity and reaction rate. researchgate.net

A compelling example of how a single mutation can alter substrate specificity comes from the study of transcarbamylases. While not directly metabolizing this compound, the principles are highly relevant. Research on N-acetylornithine transcarbamylase (AOTCase) and N-succinylornithine transcarbamylase (SOTCase) demonstrated that a single amino acid change in the active site could swap their substrate specificities. nih.gov Mutating the glutamate (B1630785) residue at position 92 (E92) in Xanthomonas campestris AOTCase to proline, serine, valine, or alanine (B10760859) converted the enzyme into an SOTCase. nih.gov Conversely, the reverse mutation in Bacteroides fragilis SOTCase (P90E) changed its specificity to that of an AOTCase. nih.gov X-ray crystal structures of these mutants confirmed the structural basis for this specificity switch. nih.gov

In Mycobacterium tuberculosis, modeling studies based on the crystal structure of ornithine acetyltransferase in complex with ornithine have suggested important interactions for the acetyl group of N-acetylornithine. rcsb.org The carbonyl oxygen of the acetyl group is proposed to interact with the main-chain nitrogen of Gly128 and the side-chain oxygen of Thr127, which likely helps to stabilize the oxyanion during the reaction. rcsb.org

These detailed analyses provide a molecular blueprint for enzyme function and open avenues for protein engineering and the design of specific inhibitors.

Transcriptomic Profiling of Genes Involved in this compound Metabolism

Transcriptomics allows for the genome-wide analysis of gene expression, providing a snapshot of the cellular response to different conditions. This methodology has been used to identify the regulation of genes involved in this compound metabolism as part of the broader arginine biosynthesis pathway.

In Pseudomonas aeruginosa, transcriptome analysis was performed to identify genes controlled by the arginine regulatory protein, ArgR. nih.govasm.org This study compared the gene expression of the wild-type strain with an argR mutant. The results showed that several genes in the arginine biosynthesis pathway, which includes the synthesis and utilization of this compound, were regulated by ArgR and the presence of external arginine. nih.govasm.org Specifically, genes like argF, carAB, and argG were found to be repressible by ArgR and arginine. nih.gov

In Streptococcus mutans, transcriptomic analysis of a strain with a deleted ahrC gene (a transcriptional regulator) revealed significant upregulation of genes in the arginine biosynthesis operon, including argJ (bifunctional ornithine acetyltransferase), argB, argC, argD, argF, argG, and argH. researchgate.net This indicates that AhrC acts as a negative regulator of the pathway that produces and consumes this compound. researchgate.net

Integrated transcriptomic and metabolomic analyses in different cultivars of tea (Camellia sinensis) under cold stress showed an enrichment of the arginine biosynthesis pathway in the cold-tolerant cultivar. nih.gov This suggests that the metabolic flux through the pathway involving this compound may play a role in cold resistance. nih.gov Similarly, in glioblastoma cell lines, combined transcriptomic and metabolome data identified arginine biosynthesis as a key metabolic pathway that is significantly regulated in cancer stem-like cells. mdpi.com

The table below presents findings from transcriptomic studies related to this compound metabolism.

Organism/SystemCondition/MutationKey Genes RegulatedRegulatory Finding
Pseudomonas aeruginosa argR mutant vs. wild-typeargF, carAB, argGArgR represses key arginine biosynthesis genes. nih.govasm.org
Streptococcus mutans ahrC deletionargJ, argB, argC, argD, argF, argG, argHAhrC negatively regulates the arginine biosynthesis operon. researchgate.net
Camellia sinensis Cold stressArginine biosynthesis pathway genesPathway is enriched in cold-tolerant cultivars, suggesting a role in stress response. nih.gov
Glioblastoma cell lines Neurosphere vs. monolayer cultureArginine biosynthesis pathway genesPathway is significantly rewired in cancer stem-like cells. mdpi.com

Systems Biology and Metabolomics Investigations

Untargeted and Targeted Metabolomic Profiling for Pathway Identification

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of an organism. Both untargeted and targeted approaches have been crucial in identifying and quantifying this compound and related metabolites, thereby mapping its metabolic context.

Untargeted metabolomic profiling has successfully identified this compound in various biological samples. In a study on type 2 diabetes patients, N-acetylornithine was identified in serum and its levels were found to be altered in patients with cognitive decline. mdpi.com Another study linked higher circulating levels of N-δ-acetylornithine to a higher risk of kidney failure, highlighting its potential as a biomarker for chronic kidney disease. nih.govresearchgate.net In mouse models of breast cancer, untargeted metabolomics revealed that this compound was significantly down-regulated in cancer-bearing mice compared to healthy controls. nih.gov

Targeted metabolomics, which focuses on a predefined set of metabolites, offers higher sensitivity and quantification accuracy. Amino acid-targeted metabolomics in psoriasis patients revealed significant alterations in amino acid profiles, implicating pathways such as arginine biosynthesis. thno.org The use of chemical derivatization with acetic anhydride (B1165640) followed by NMR spectroscopy has been shown to be an effective method for the class-selective profiling of amino acids and their N-acetylated derivatives in human urine and serum. pnas.org This method allows for the clear resolution and sensitive detection of compounds like N-acetylornithine. pnas.org

These metabolomic studies have established connections between this compound levels and various physiological and pathological states, including kidney disease, cancer, and neurological conditions. mdpi.comnih.govnih.gov

Study FocusSample TypeMetabolomics ApproachKey Finding Regarding this compound
Chronic Kidney Disease Human SerumUntargetedHigher circulating levels of N-δ-acetylornithine associated with lower eGFR and higher risk of kidney failure. nih.govresearchgate.net
Breast Cancer Mouse SerumUntargetedSignificantly down-regulated in cancer-bearing mice. nih.gov
Type 2 Diabetes with Cognitive Decline Human SerumUntargetedAltered levels observed in patients with cognitive impairment. mdpi.com
Metabolic Disorders Human Urine & SerumTargeted (NMR after derivatization)Method enables sensitive detection and quantification for diagnosing inborn errors of metabolism. pnas.org

Metabolic Network Reconstruction and Computational Modeling

Metabolic network reconstruction is a process that compiles all known metabolic reactions in an organism into a comprehensive model. These models can then be used for computational analysis to simulate metabolic fluxes and predict physiological behaviors.

The arginine biosynthesis pathway, in which this compound is a key intermediate, is a well-established component of genome-scale metabolic models for numerous organisms. frontiersin.orgcreative-proteomics.comwikipedia.orgjax.org The reconstruction process involves collecting genomic, biochemical, and physiological data to create a structured knowledge base. nih.govwikipedia.org

For instance, a genome-scale metabolic network for Clostridium acetobutylicum highlighted the importance of acetylornithine transaminase for amino acid biosynthesis. nih.gov Computational modeling based on this reconstruction allowed for the systematic simulation of gene knockouts to identify essential enzymes for growth. nih.gov In the study of the human gut microbe Eggerthella lenta, a genome-scale metabolic model helped to interpret omics data and understand its metabolic niche, including the various pathways for arginine metabolism. nih.gov

These computational models serve as powerful platforms for hypothesis testing and guiding metabolic engineering efforts. wikipedia.org By integrating data from transcriptomics and metabolomics, these models can provide a systems-level understanding of how the flux through the this compound pathway is controlled and connected to the broader metabolic network of the cell. nih.gov The reconstruction of the metabolic network for the diatom Phaeodactylum tricornutum included the chloroplastic ornithine cycle, detailing the roles of enzymes like acetylornithine transaminase and glutamate N-acetyltransferase in the synthesis of N-acetylornithine. researchgate.net

Future Directions and Emerging Research Avenues in N 5 Acetylornithine Research

Comprehensive Elucidation of Uncharacterized Catabolic and Anabolic Pathways

While the core biosynthetic pathway of N(5)-acetylornithine is relatively well-understood in some organisms, significant gaps remain in our knowledge of its complete metabolic fate. Future research will focus on identifying and characterizing the as-yet-unknown catabolic (breakdown) and anabolic (synthesis) pathways involving this compound.

In plants, for instance, while the conversion of ornithine to N(δ)-acetylornithine by NATA1 is established, the subsequent catabolic pathway that leads to its disappearance over time is still largely a black box. nih.gov The transient accumulation of N(δ)-acetylornithine after induction by methyl jasmonate suggests the existence of a regulated catabolic process that needs to be elucidated. nih.gov Furthermore, the discovery of a linear ornithine biosynthetic pathway in plants, involving N-acetylornithine deacetylase (NAOD), has opened up new questions about the regulation and interplay between the cyclic and linear routes. oup.comfrontiersin.org

In microorganisms, the diversity of arginine biosynthesis and catabolism suggests that uncharacterized pathways for this compound metabolism likely exist. For example, Klebsiella aerogenes possesses two distinct N2-acetylornithine 5-aminotransferases (ACOAT), one for biosynthesis and another for catabolism, highlighting the specialized roles of enzymes in different metabolic contexts. nih.gov A deeper exploration of diverse microbial genomes and metabolomes is expected to reveal novel enzymatic reactions and pathways connected to this compound.

Discovery and Characterization of Novel Enzymes and Regulatory Proteins

The identification of new enzymes and regulatory proteins that act upon or influence the levels of this compound is a critical frontier. The recent characterization of N-acetylornithine deacetylase (NAOD) in Arabidopsis thaliana overturned the long-held belief that plants exclusively use a cyclic pathway for ornithine biosynthesis. oup.comfrontiersin.org This discovery underscores the potential for finding other novel enzymes.

Future research will likely employ a combination of genetic, biochemical, and proteomic approaches to identify these new players. For example, screening mutant libraries for altered levels of this compound or related metabolites could lead to the identification of genes encoding previously unknown enzymes or regulatory factors. oup.com The regulation of known enzymes also warrants further investigation. For instance, the PII protein, a sensor of cellular nitrogen status, is known to regulate N-acetylglutamate kinase (NAGK), an early enzyme in the arginine biosynthesis pathway. frontiersin.org Understanding the full scope of such regulatory networks is essential.

A notable example of a novel enzyme discovery is the acetylornithine transcarbamylase found in Xanthomonas campestris. This enzyme catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamyl phosphate (B84403), defining a new pathway for arginine biosynthesis. nih.gov

In-depth Structural and Mechanistic Studies of Key this compound Metabolizing Enzymes

A detailed understanding of the three-dimensional structures and catalytic mechanisms of enzymes that metabolize this compound is fundamental to comprehending their function and for potential applications in biotechnology and medicine.

Recent studies on N-acetylornithine aminotransferase (AcOAT) from Synechocystis sp. PCC6803 have provided insights into its kinetic properties and identified key amino acid residues involved in catalysis. mdpi.com Similarly, the crystal structure of ornithine acetyltransferase (OAT) from the clavulanic acid biosynthesis gene cluster has revealed a novel structural subfamily of N-terminal nucleophile (Ntn) enzymes. portlandpress.com

Future work will involve solving the crystal structures of more this compound metabolizing enzymes, both alone and in complex with their substrates, products, or inhibitors. This will allow for a detailed mapping of their active sites and provide a basis for understanding their substrate specificity and catalytic mechanisms. For example, comparing the structures of AcOAT from different organisms can reveal the basis for their varying substrate specificities. researchgate.net Such studies are crucial for the rational design of inhibitors, which could be valuable as herbicides or antimicrobial agents. The development of a ninhydrin-based assay for Nα-acetyl-L-ornithine deacetylase (ArgE) has already facilitated the identification of new inhibitors. nih.gov

Table 1: Key Enzymes in this compound Metabolism and Their Research Status

EnzymeFunctionOrganism(s) StudiedKey Research FindingsFuture Research Directions
N-Acetylornithine Deacetylase (NAOD/ArgE) Hydrolyzes N-acetylornithine to ornithine and acetate (B1210297) in the linear pathway. frontiersin.orgebi.ac.ukEscherichia coli, Arabidopsis thaliana, Rice oup.comnih.govscialert.netBiochemically characterized; crystal structures solved; inhibitors identified. oup.comnih.govElucidation of regulatory mechanisms in plants; discovery of new inhibitors.
N-Acetylornithine Aminotransferase (ACOAT/AcOAT) Catalyzes the reversible transamination of N-acetylornithine to N-acetylglutamate-5-semialdehyde. mdpi.comoup.comSynechocystis sp. PCC6803, Salmonella typhimurium, Arabidopsis thaliana mdpi.comresearchgate.netoup.comKinetic characterization; identification of key catalytic residues; structural studies. mdpi.comresearchgate.netUnderstanding substrate specificity; exploring its role in different metabolic contexts.
Ornithine Acetyltransferase (OAT/ArgJ) Transfers an acetyl group from N-acetylornithine to glutamate (B1630785), producing ornithine. portlandpress.comStreptomyces clavuligerus, Thermus thermophilus portlandpress.comCrystal structure revealed a new structural subfamily of Ntn enzymes. portlandpress.comInvestigating its role in secondary metabolism; exploring its bifunctional capabilities.
Acetylornithine Transcarbamylase Catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine. nih.govXanthomonas campestris nih.govDefines a new pathway for arginine biosynthesis. nih.govDetermining the prevalence of this pathway in other organisms.
N(delta)-acetylornithine N-acetyltransferase (NATA1) Acetylates ornithine to produce N(delta)-acetylornithine. nih.govArabidopsis thaliana nih.govIdentified as a methyl jasmonate-inducible enzyme involved in plant defense. nih.govCharacterizing its regulation and the catabolic pathway of its product.

Development of Advanced Omics-Based Approaches for Systems-Level Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for a holistic understanding of this compound metabolism. frontiersin.orgfrontiersin.orglabmanager.com Integrating these multi-omics datasets will allow researchers to construct comprehensive models of the metabolic networks in which this compound participates. mdpi.commdpi.com

For example, untargeted metabolomics has been instrumental in identifying this compound as a regulated metabolite in various biological contexts, such as in mouse models of cancer under a ketogenic diet. mdpi.comresearchgate.net Transcriptomic analysis of Arabidopsis mutants with altered this compound metabolism has revealed connections to nitrogen and carbon balance. oup.com

Future research will leverage these approaches to:

Identify all the genes, proteins, and metabolites that are correlated with changes in this compound levels under different conditions.

Construct and validate predictive models of this compound metabolic flux.

Uncover novel regulatory interactions and feedback loops that control this compound homeostasis.

These systems-level analyses will be crucial for understanding the broader physiological roles of this compound beyond its function as a simple metabolic intermediate.

Evolutionary Analysis of this compound Metabolism Across Life Forms

The pathways of arginine biosynthesis, and by extension this compound metabolism, show fascinating diversity across the domains of life. A comprehensive evolutionary analysis of the genes and enzymes involved will provide insights into how these pathways have arisen and adapted in different organisms.

Phylogenetic analysis has already suggested that the N-acetylornithine deacetylase (NAOD) in plants may have evolved from an ancestral bacterial enzyme. scialert.net The discovery of a novel acetylornithine transcarbamylase-dependent pathway in some bacteria suggests that different solutions for arginine biosynthesis arose early in evolution. nih.gov

Future research will involve:

Comparative genomics to map the distribution of different this compound metabolizing enzymes across a wider range of species.

Molecular evolutionary genetics analysis to reconstruct the evolutionary histories of these enzymes and infer the selective pressures that have shaped them. researchgate.net

Investigating the possibility of horizontal gene transfer in the dissemination of these metabolic pathways.

Understanding the evolutionary trajectory of this compound metabolism will not only provide fundamental knowledge about the history of life but may also highlight unique metabolic vulnerabilities in certain organisms that could be exploited for therapeutic or agricultural purposes.

Exploration of this compound in Inter-Organismal Interactions

Recent evidence suggests that this compound and its derivatives may play roles in the interactions between different organisms. In Arabidopsis thaliana, the accumulation of N(δ)-acetylornithine is induced by both insect feeding and bacterial infection, and this compound has been shown to have a negative impact on the reproduction of the green peach aphid, Myzus persicae. nih.gov This points to a defensive role for this metabolite in plants.

Furthermore, this compound cannot be utilized as a nitrogen source by the plant pathogen Pseudomonas syringae, suggesting that its accumulation could be part of a strategy to limit pathogen growth. nih.gov

Future research in this area will aim to:

Investigate the effects of this compound on a broader range of herbivores, pathogens, and beneficial microbes.

Elucidate the mechanisms by which this compound exerts its effects on other organisms, whether through direct toxicity, deterrence, or by modulating the host's defense responses.

Explore the potential for engineering the this compound pathway in crop plants to enhance their resistance to pests and diseases.

The study of this compound in the context of ecological interactions is a particularly exciting new frontier that promises to reveal novel functions for this seemingly simple metabolite.

Q & A

Q. What is the metabolic role of N(5)-acetylornithine in arginine biosynthesis and the urea cycle?

this compound is a key intermediate in the arginine biosynthesis pathway, where it is produced via acetylation of ornithine by glutamate N-acetyltransferase. It also participates in the urea cycle as a precursor to ornithine, facilitating nitrogen metabolism. In Escherichia coli, the enzyme acetylornithine deacetylase (ArgE) catalyzes its conversion to ornithine, which is further utilized in polyamine and urea cycle pathways . In mammals, it is detected in deproteinized plasma and urine, suggesting systemic roles in nitrogen balance .

Q. How can researchers quantify this compound in biological samples?

Methodologies include high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (GC-MS/LC-MS). Derivatization agents (e.g., dansyl chloride) enhance sensitivity for low-concentration samples. Plasma levels in humans average 1.1 ± 0.4 µmol/L, while urinary excretion is ~1 µmol/day . For plant studies, isotopic labeling (e.g., δ-acetyl-[2-14C]ornithine) in cell-free extracts can track metabolic flux .

Q. What experimental models are suitable for studying this compound biosynthesis?

Bacterial systems (e.g., E. coli argE mutants) are widely used to dissect enzymatic steps. Plant models like Bistorta bistortoides and Raphanus sativus reveal seasonal and nitrogen-dependent variations in δ-acetylornithine concentrations, highlighting its role in nitrogen storage . Mammalian studies employ knockout mice or tumor xenografts to explore links to cardiometabolic health .

Advanced Research Questions

Q. How do structural features of acetylornithine transcarbamylase influence substrate specificity?

The enzyme contains a unique "knotted" topology in its acetylornithine-binding domain, formed by two threaded loops (proline-rich loop and 240s loop). This conformation confers specificity for acetylornithine over unacetylated substrates like ornithine. Comparative studies with ornithine transcarbamylase (unknotted) show <40% sequence similarity but distinct binding motifs . Mutagenesis (e.g., Y21K mutant in Salmonella ArgD) further elucidates residues critical for catalysis .

Q. What methodological challenges arise when distinguishing this compound from its isomers?

Isomeric separation requires advanced chromatographic techniques (e.g., chiral columns) or nuclear magnetic resonance (NMR) to resolve δ- vs. α-acetylated forms. Cell-free assays using -acetylated amino acids as donors can clarify acetylation pathways . Mass spectrometry with collision-induced dissociation (CID) may differentiate fragmentation patterns of isomers .

Q. How do transcriptional dynamics of acetylornithine-related genes respond to nitrogen starvation?

In nitrogen-starved models, acetylornithine aminotransferase (AOAT) mRNA levels exhibit biphasic regulation: initial depletion at 3 hours followed by enrichment at 12–24 hours. Ribosomal gene psB shows progressive downregulation, suggesting prioritization of nitrogen salvage pathways. RNA-seq and qRT-PCR are critical for capturing these dynamics .

Q. What mechanisms explain contradictory data on this compound’s role in cardiometabolic health?

Observational studies associate elevated urinary acetylornithine with reduced stroke risk, yet mechanistic links remain unclear . Discrepancies may arise from species-specific metabolism (e.g., murine vs. human urea cycle efficiency) or confounding variables in clinical cohorts. Isotopic tracer studies in transgenic models could clarify causal pathways .

Q. How do enzyme kinetics differ between acetylornithine aminotransferase and related transaminases?

Acetylornithine aminotransferase employs a hybrid "lock-and-key" and induced-fit mechanism, with a Kₘ of 1–40 µM for acetylornithine. This contrasts with lysine aminotransferase (glutamate switch) and GABA aminotransferase (arginine switch). Stopped-flow spectroscopy and Monte Carlo simulations validate kinetic parameters .

Methodological Guidelines

  • For structural studies : Use X-ray crystallography (e.g., PDB: 1JS1, 1YH0) to resolve loop interactions in acetylornithine transcarbamylase .
  • For metabolic tracing : Combine 14C-labeled substrates with NMR to track nitrogen flux in plant rhizomes .
  • For clinical correlations : Employ untargeted metabolomics (LC-MS) on longitudinal cohorts to link acetylornithine levels to disease endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.